molecular formula C7H10I2N4O B13071339 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide

2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide

Cat. No.: B13071339
M. Wt: 419.99 g/mol
InChI Key: GSXWSLFVBOSDQS-UHFFFAOYSA-N
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Description

2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide typically involves the iodination of an imidazole derivative followed by amide formation. The reaction conditions often require the use of iodine or iodine monochloride as the iodinating agents, and the reactions are carried out under controlled temperatures to ensure selective iodination at the desired positions on the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of diiodoimidazole derivatives with oxidized side chains.

    Reduction: Formation of partially or fully deiodinated imidazole derivatives.

    Substitution: Formation of azidoimidazole derivatives.

Scientific Research Applications

2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms on the imidazole ring enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
  • 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide

Uniqueness

2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide is unique due to the presence of a methyl group on the propanamide chain, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation allows for distinct interactions with molecular targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C7H10I2N4O

Molecular Weight

419.99 g/mol

IUPAC Name

2-amino-3-(4,5-diiodoimidazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C7H10I2N4O/c1-7(11,6(10)14)2-13-3-12-4(8)5(13)9/h3H,2,11H2,1H3,(H2,10,14)

InChI Key

GSXWSLFVBOSDQS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC(=C1I)I)(C(=O)N)N

Origin of Product

United States

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